molecular formula C12H11FN2 B079487 N1-(2-Fluorophenyl)benzene-1,2-diamine CAS No. 28898-03-5

N1-(2-Fluorophenyl)benzene-1,2-diamine

Cat. No.: B079487
CAS No.: 28898-03-5
M. Wt: 202.23 g/mol
InChI Key: OYGRPIXAYJLZEN-UHFFFAOYSA-N
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Description

N1-(2-Fluorophenyl)benzene-1,2-diamine is an organic compound with the molecular formula C12H11FN2 It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a benzene-1,2-diamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Fluorophenyl)benzene-1,2-diamine typically involves the reaction of 2-fluoroaniline with 1,2-diaminobenzene. One common method includes the use of methanol as a solvent, with acetic acid as a catalyst and sodium cyanoborohydride as a reducing agent. The reaction is carried out at room temperature for several hours, followed by neutralization with sodium bicarbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Fluorophenyl)benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can introduce halogen atoms into the aromatic ring.

Scientific Research Applications

N1-(2-Fluorophenyl)benzene-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2-Fluorophenyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N1-(2,6-Difluorophenyl)benzene-1,2-diamine
  • N1-(2-Nitrophenyl)benzene-1,2-diamine
  • N1-(2-Chlorophenyl)benzene-1,2-diamine

Uniqueness

N1-(2-Fluorophenyl)benzene-1,2-diamine is unique due to the presence of the fluorine atom, which significantly influences its chemical and biological properties. The fluorine atom increases the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

2-N-(2-fluorophenyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGRPIXAYJLZEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597633
Record name N~1~-(2-Fluorophenyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28898-03-5
Record name N1-(2-Fluorophenyl)-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28898-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~-(2-Fluorophenyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-fluoro-N-(2-nitrophenyl)aniline (1.4 g, 6.0 mmol) was dissolved in ethyl acetate (20 mL) and 10% palladium on activated carbon (150 mg) was added. The mixture was shaken under a hydrogen atmosphere (40 psi) for 2 hours. The mixture was filtered through a pad of Celite and concentrated to give N-(2-fluorophenyl)benzene-1,2-diamine (1.2 g) that was carried on directly to the next step.
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1.4 g
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reactant
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20 mL
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solvent
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150 mg
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